molecular formula C9H17NO2 B162165 Ethyl 4-aminocyclohexanecarboxylate CAS No. 1678-68-8

Ethyl 4-aminocyclohexanecarboxylate

Cat. No. B162165
CAS RN: 1678-68-8
M. Wt: 171.24 g/mol
InChI Key: WASRJUXSLHUONH-UHFFFAOYSA-N
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Description

Ethyl 4-aminocyclohexanecarboxylate is a chemical compound with the molecular formula C9H17NO2 . It has an average mass of 171.237 Da and a monoisotopic mass of 171.125931 Da . It is also known by other names such as 4-Aminocyclohexanecarboxylate d’éthyle in French and Ethyl-4-aminocyclohexancarboxylat in German .


Molecular Structure Analysis

The molecular structure of Ethyl 4-aminocyclohexanecarboxylate consists of 9 carbon atoms, 17 hydrogen atoms, and 2 oxygen atoms . The structure is quite complex, with the ethyl group (C2H5) attached to the carboxylate group (CO2) of the 4-aminocyclohexanecarboxylate .

properties

IUPAC Name

ethyl 4-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASRJUXSLHUONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203631
Record name Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-aminocyclohexanecarboxylate

CAS RN

3685-28-7
Record name Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice-cold solution of 4-aminocyclohexanecarboxylic acid (5.0 g, 34.92 mmol) in ethanol (20 mL) was added thionyl chloride (7.60 ml, 104.76 mmol) and the mixture heated up to 80° C. for 2-3 h. After the completion of reaction (by TLC), the solvent was evaporated under reduced pressure to give the desired product in quantitative yield.
[Compound]
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20 mL
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Synthesis routes and methods II

Procedure details

To a suspension of 4-amino-cyclohexanecarboxylic acid (G) (5 g, 35 mmol) in EtOH (175 mL) at 0° C. was added SOCl2 (12.6 mL, 174 mmol) dropwise via a syringe. The reaction mixture was warmed to room temperature and stirred for 16 h. After concentration of the reaction mixture, ether was added and the suspension was filtered to give 4-amino-cyclohexanecarboxylic acid ethyl ester (H) (mixture of cis/trans) as a white solid (4.8 g): 1H NMR (300 MHz, CDCl3) δ 8.35 (br s, 3 H), 4.18 (m, 2 H), 3.36-3.15 (m, 1 H), 2.54 (m, 1 H), 2.30-1.45 (series of m, 8 H), 1.13 (t, 3 H); mass spectrum m/z 172 [(M+H)+; calcd for C9H18NO2: 172].
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5 g
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reactant
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175 mL
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solvent
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12.6 mL
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Synthesis routes and methods III

Procedure details

To an ice-cold solution of 4-aminocyclohexanecarboxylic acid (5.0 g, 34.92 mmol) in EtOH (20 mL) was added thionyl chloride (7.60 mL, 104.76 mmol). The mixture was heated at 80° C. for 3 h. The solvent was evaporated in vacuo to obtain i (7.23 g). 1H NMR (400 MHz, DMSO-d6): δ 4.19 (q, J=7.20 Hz, 2H), 3.71 (m, 1H), 2.71 (m, 1H), 2.06 (m, 2H), 1.90 (m, 2H), 1.69 (m, 2H), 1.55 (m, 2H), and 1.25 (t, J=7.20 Hz, 3H).
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7.6 mL
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20 mL
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reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Ethyl 4-oxocyclohexanecarboxylate (3.0 g, 17.65 mmol) was dissolved in 150 mL methanol saturated with ammonia at 0° C., and to the solution was added wet 10% Pd/C catalyst (4.0 g). The mixture was stirred at room temperature under hydrogen (1 atm) for about 36 h. Then the catalyst was then removed by filtration and the filtrate was concentrated to give the crude product, which was purified by chromatography on silica gel to give 2.0 g of the desired product. MS (ESI): 172 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-aminocyclohexanecarboxylate
Reactant of Route 2
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Ethyl 4-aminocyclohexanecarboxylate
Reactant of Route 3
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Ethyl 4-aminocyclohexanecarboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-aminocyclohexanecarboxylate
Reactant of Route 5
Ethyl 4-aminocyclohexanecarboxylate
Reactant of Route 6
Ethyl 4-aminocyclohexanecarboxylate

Citations

For This Compound
9
Citations
KI Karpavichyus, RA Poshkene, AI Palaima… - Bulletin of the Academy …, 1974 - Springer
… ether was added a solution of the ethyl ester of N-(dichlorothiophosphoryl)4-aminocyclohexanecarboxylic acid (II) (obtained from 0.1 mole of ethyl 4-aminocyclohexanecarboxylate …
Number of citations: 4 link.springer.com
DC Dawley - 2021 - search.proquest.com
… Esterification of 4aminocylcohexane carboxylic acid with ethanol and HCl afforded ethyl 4aminocyclohexanecarboxylate HCl (1) in quantitative yield. LiAlH4 reduction of 1 followed by …
Number of citations: 0 search.proquest.com
G Wang, L Chen, T Xian, Y Liang, X Zhang… - Organic & …, 2014 - pubs.rsc.org
… Ethyl 4-(quinolin-4-ylamino)cyclohexanecarboxylate 8f was prepared as a cis/trans mixture from 4-chloroquinoline and ethyl 4-aminocyclohexanecarboxylate (cis/trans isomers) in 55% …
Number of citations: 13 pubs.rsc.org
J Shonberg, CK Herenbrink, L Lopez… - Journal of medicinal …, 2013 - ACS Publications
Biased agonism offers an opportunity for the medicinal chemist to discover pathway-selective ligands for GPCRs. A number of studies have suggested that biased agonism at the …
Number of citations: 104 pubs.acs.org
Y Tang, X Zhang, Z Chen, W Yin, G Nan, J Tian… - … pharmaceutica sinica B, 2018 - Elsevier
… Instead of direct reaction between I and II, the acid intermediate II-1 was initially reacted with (1S,4S)-ethyl 4-aminocyclohexanecarboxylate hydrochloride (I-7), which was then followed …
Number of citations: 16 www.sciencedirect.com
O Rabal, E San Jose-Eneriz, X Agirre… - Journal of Medicinal …, 2021 - ACS Publications
Concomitant inhibition of key epigenetic pathways involved in silencing tumor suppressor genes has been recognized as a promising strategy for cancer therapy. Herein, we report a …
Number of citations: 10 pubs.acs.org
V Škarić, M Kovačević, D Škarić - Journal of the Chemical Society …, 1976 - pubs.rsc.org
… Ethyl 4-aminocyclohexanecarboxylate has been shown by t.1.c. and by spinning-band distillation to be a mixture of trans- and cis-isomers, separable only as trans- (I) and cis- (11) N-…
Number of citations: 8 pubs.rsc.org
Z Wang, D Sun, S Johnstone, Z Cao, X Gao… - Bioorganic & medicinal …, 2015 - Elsevier
… Direct nucleophilic displacement between 33 and (1S,4S)-ethyl 4-aminocyclohexanecarboxylate, was followed by reduction benzimidazole formation and amide coupling reaction, as …
Number of citations: 17 www.sciencedirect.com
JP WESTRICH… - Catalysis of Organic …, 1984 - Courier Corporation
Number of citations: 0

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